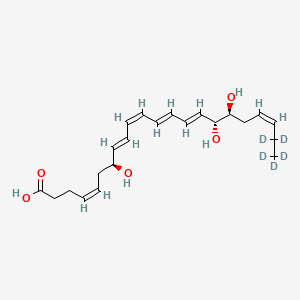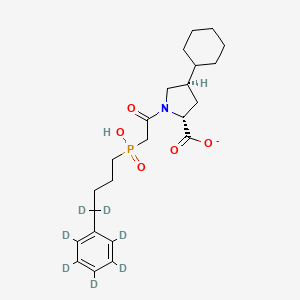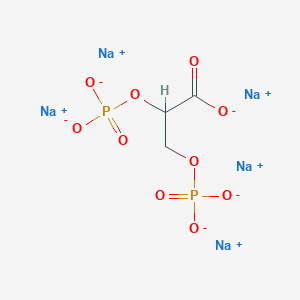
Hidrocloruro de Topotecán-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Topotecan-d6 Hydrochloride is a deuterated form of Topotecan Hydrochloride, a chemotherapeutic agent used primarily in the treatment of ovarian cancer, small cell lung cancer, and cervical cancer. This compound is a topoisomerase inhibitor, which means it interferes with the action of topoisomerase enzymes that control the changes in DNA structure .
Aplicaciones Científicas De Investigación
Topotecan-d6 Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Topotecan in various samples.
Biology: Employed in studies investigating the cellular mechanisms of topoisomerase inhibition.
Medicine: Utilized in preclinical and clinical studies to evaluate the pharmacokinetics and pharmacodynamics of Topotecan.
Industry: Applied in the development of new chemotherapeutic agents and in quality control processes for pharmaceutical manufacturing
Mecanismo De Acción
Target of Action
Topotecan-d6 Hydrochloride primarily targets an enzyme called topoisomerase I . This enzyme plays a crucial role in DNA replication by relieving torsional strain and facilitating the separation and repair of DNA strands during cell division .
Mode of Action
Topotecan-d6 Hydrochloride interacts with its target, topoisomerase I, by binding to the enzyme-DNA complex and preventing the re-ligation of the DNA strand . This interaction results in the accumulation of single-strand DNA breaks . The compound exerts its cytotoxic effects during the S-phase of DNA synthesis .
Pharmacokinetics
The pharmacokinetics of Topotecan-d6 Hydrochloride involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed and distributed into tissues extensively . It undergoes metabolism in the liver, with a relatively small amount being metabolized to an active metabolite, N-demethyltopotecan . The compound is excreted through both biliary and renal routes . The clearance of Topotecan-d6 Hydrochloride is influenced by renal function, with reduced clearance observed in patients with renal impairment .
Result of Action
The result of Topotecan-d6 Hydrochloride’s action at the molecular level is the induction of DNA damage, which leads to cell death . At the cellular level, the compound’s action results in the death of rapidly growing cells, including cancer cells .
Action Environment
The action, efficacy, and stability of Topotecan-d6 Hydrochloride can be influenced by various environmental factors. For instance, the extent of prior myelosuppressive chemotherapy and renal function can affect the risk of hematologic toxicities associated with the compound . Furthermore, the compound’s stability and action can be enhanced upon encapsulation in liposomes, which can prevent hydrolysis in the physiological environment .
Análisis Bioquímico
Biochemical Properties
Topotecan-d6 Hydrochloride interacts with DNA topoisomerases, specifically type I . DNA topoisomerases are crucial enzymes that regulate DNA topology and facilitate nuclear processes such as DNA replication, recombination, and repair . The interaction between Topotecan-d6 Hydrochloride and these enzymes is central to its role in biochemical reactions.
Cellular Effects
Topotecan-d6 Hydrochloride has significant effects on various types of cells and cellular processes. It is known to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its cytotoxic effects are believed to be exerted during the S-phase of DNA synthesis .
Molecular Mechanism
The mechanism of action of Topotecan-d6 Hydrochloride involves its binding to the topoisomerase I-DNA complex, preventing the religation of single-strand breaks in the DNA . This results in double-strand DNA breakage and subsequent cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Topotecan-d6 Hydrochloride change over time. Hematologic toxicities associated with Topotecan therapy are noncumulative, and once a dosing regimen is established, toxicity patterns are predictable .
Dosage Effects in Animal Models
In animal models, the effects of Topotecan-d6 Hydrochloride vary with different dosages. For instance, selective embolization with Topotecan-d6 Hydrochloride was tolerated at a dose of 2 mg/kg (24 mg/m^2) in rabbits .
Metabolic Pathways
Topotecan-d6 Hydrochloride is involved in metabolic pathways that include interactions with enzymes and cofactors. It undergoes a reversible, pH-dependent hydrolysis of its active lactone moiety to the inactive hydroxyacid (carboxylate) form .
Transport and Distribution
Topotecan-d6 Hydrochloride is transported and distributed within cells and tissues. It is evenly distributed between blood cells and plasma, and it is extensively distributed into tissues .
Subcellular Localization
Given its mechanism of action, it is likely that it localizes to the nucleus where it interacts with DNA topoisomerases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Topotecan-d6 Hydrochloride involves the incorporation of deuterium atoms into the molecular structure of Topotecan. The process typically starts with camptothecin, a natural alkaloid, which undergoes several chemical transformations including hydroxylation, esterification, and cyclization to form Topotecan. The deuterium atoms are introduced through specific deuterated reagents under controlled conditions .
Industrial Production Methods
Industrial production of Topotecan-d6 Hydrochloride follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of automated reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Topotecan-d6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Topotecan-d6 Hydrochloride can lead to the formation of hydroxy derivatives, while reduction can yield deuterated analogs with different pharmacological properties .
Comparación Con Compuestos Similares
Similar Compounds
Irinotecan: Another topoisomerase I inhibitor used in the treatment of colorectal cancer.
Camptothecin: The natural alkaloid from which Topotecan is derived.
SN-38: The active metabolite of Irinotecan with potent topoisomerase I inhibitory activity
Uniqueness
Topotecan-d6 Hydrochloride is unique due to the presence of deuterium atoms, which can enhance the stability and alter the pharmacokinetic properties of the compound. This makes it a valuable tool in research settings where precise quantification and tracking of the compound are required .
Propiedades
IUPAC Name |
(19S)-8-[[bis(trideuteriomethyl)amino]methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5.ClH/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20;/h5-8,27,30H,4,9-11H2,1-3H3;1H/t23-;/m0./s1/i2D3,3D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHHQBMTXTWTJV-ZSZCRZDTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC1=C(C=CC2=C1C=C3CN4C(=CC5=C(C4=O)COC(=O)[C@@]5(CC)O)C3=N2)O)C([2H])([2H])[2H].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ETHANONE, 2-CHLORO-1-[3-HYDROXY-4-(METHYLTHIO)PHENYL]-](/img/structure/B586485.png)




![5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione](/img/structure/B586491.png)


![5-[[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4](/img/structure/B586498.png)
![5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylene]-2,4-thiazolidinedione](/img/structure/B586499.png)
